(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt
Overview
Description
“(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt” is likely a complex organic compound. The “Boc” in the name refers to a tert-butoxycarbonyl protective group, commonly used in organic synthesis to protect amines . “Homoserine” is an α-amino acid, and “dicyclohexylammonium” refers to a type of quaternary ammonium cation . The exact properties and uses of this specific compound would depend on its precise structure and the context in which it is used.
Chemical Reactions Analysis
The chemical reactions involving “(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt” would depend on the specific conditions and reagents present. In general, Boc-protected amines can undergo a variety of reactions, including acid-catalyzed deprotection and reactions at other functional groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt” would be determined by its molecular structure. In general, salts of quaternary ammonium compounds are often soluble in water and can act as electrolytes .
Scientific Research Applications
Improved Synthesis of L-Homoserine Derivatives
Uzar (1991) detailed a method for preparing N-alkoxycarbonyl-L-homoserine lactones, crucial intermediates in synthesizing (S)-N-Boc-L-homoserine Dicyclohexylammonium Salt. This process involves selective esterification of L-aspartic acid, followed by N-protection, precipitation of the dicyclohexylammonium salts, chemoselective reduction, and cyclization (Uzar, 1991).
Supramolecular Gel Derived from a Simple Organic Salt
Sahoo et al. (2012) synthesized organic salts derived from tert-butoxycarbonyl (Boc)-protected L-amino acids and secondary amines, including dicyclohexylammonium Boc-glycinate. This compound exhibited significant load-bearing, moldable, and self-healing properties, demonstrating potential for stress-bearing applications (Sahoo et al., 2012).
Synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine
Carrasco et al. (2003) reported the synthesis of a derivative from L-homoserine, useful for incorporating into peptides and generating neoglycopeptides. This advancement expands the capabilities of neoglycopeptide synthesis (Carrasco et al., 2003).
Preparation of Phosphoamino Acid Derivatives
Wakamiya et al. (1995) prepared Boc-phosphoamino acid derivatives with O-[di(4-nitrobenzyl)- or dicyclohexylphosphono]-protection for the Boc-mode solid-phase synthesis of phosphopeptides, showcasing the utility of these derivatives in peptide synthesis (Wakamiya et al., 1995).
Improved Synthesis of Radioactive O-succinyl-L-homoserine
Greene (1977) described a method suited for synthesizing radioactive O-succinyl-L-homoserine, which involves t-butoxycarbonylation of the amino group, demonstrating the compound's utility in radiochemical applications (Greene, 1977).
Dicyclohexylammonium Nitrite as a Corrosion Inhibitor
Wachter et al. (1951) studied the use of Dicyclohexylammonium Nitrite, a derivative of Dicyclohexylammonium, as a powerful corrosion inhibitor for steel, highlighting its application in industrial settings (Wachter et al., 1951).
properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C9H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-9(2,3)15-8(14)10-6(4-5-11)7(12)13/h11-13H,1-10H2;6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t;6-/m.0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXHXJSPZIZVJY-ZCMDIHMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCO)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675717 | |
Record name | N-(tert-Butoxycarbonyl)-L-homoserine--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate | |
CAS RN |
63491-82-7 | |
Record name | N-(tert-Butoxycarbonyl)-L-homoserine--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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